Cyclopentyl(pyrimidin-2-yl)methanol
Overview
Description
Cyclopentyl(pyrimidin-2-yl)methanol is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol.
Mechanism of Action
Target of Action
Cyclopentyl(pyrimidin-2-yl)methanol is a pyrimidine derivative that has been found to target Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial for cell cycle regulation. They are particularly important in the transition from the G1 phase to the S phase, a critical step in cell division .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition prevents the phosphorylation of downstream proteins necessary for cell cycle progression, effectively halting the cell cycle at the G1 phase . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, affecting downstream effects such as DNA replication and cell division . This can lead to the death of rapidly dividing cells, such as those found in tumors .
Pharmacokinetics
Similar compounds, such as other cdk inhibitors, are known to be extensively metabolized by cytochrome p450 3a4 . They also exhibit a large inter-individual variability in exposure
Result of Action
The primary result of this compound’s action is the inhibition of cell cycle progression, leading to cell cycle arrest and apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells . This makes this compound a potential candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(pyrimidin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with pyrimidine-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(pyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, including halides, hydroxides, and amines.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Cyclopentyl(pyrimidin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: this compound is used in the development of new materials and chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2-carbaldehyde: A precursor in the synthesis of Cyclopentyl(pyrimidin-2-yl)methanol.
Cyclopentanone: Another precursor used in the synthesis.
Pyrimidine-based drugs: Compounds with similar pyrimidine structures, such as anticancer and antiviral agents.
Uniqueness
This compound stands out due to its unique combination of a cyclopentyl group and a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and its potential in medicinal chemistry further highlight its uniqueness .
Properties
IUPAC Name |
cyclopentyl(pyrimidin-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-9(8-4-1-2-5-8)10-11-6-3-7-12-10/h3,6-9,13H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJHDKZTIXMIBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=NC=CC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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